![molecular formula C20H19ClN4O3 B11191919 6-(4-chlorobenzyl)-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11191919.png)
6-(4-chlorobenzyl)-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-[(4-CHLOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of diazino pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl and a methoxyphenyl group attached to a diazino pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-CHLOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 2-methoxyphenyl hydrazine to form an intermediate, which is then cyclized with a suitable reagent such as formamide or urea to yield the desired diazino pyrimidine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification by recrystallization, and quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-[(4-CHLOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-[(4-CHLOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-CHLOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Shares a similar chlorophenyl group and pyrimidine core.
2,4,6-Tri-substituted-1,3,5-Triazines: Contains a triazine core with similar substitution patterns.
Uniqueness
6-[(4-CHLOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further study and development .
Properties
Molecular Formula |
C20H19ClN4O3 |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-1-(2-methoxyphenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H19ClN4O3/c1-28-17-5-3-2-4-16(17)25-18-15(19(26)23-20(25)27)11-24(12-22-18)10-13-6-8-14(21)9-7-13/h2-9,22H,10-12H2,1H3,(H,23,26,27) |
InChI Key |
BGXGXERSCCGDPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(CN(CN3)CC4=CC=C(C=C4)Cl)C(=O)NC2=O |
Origin of Product |
United States |
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